molecular formula C15H11BrN2O B104448 Mebroqualone CAS No. 4260-20-2

Mebroqualone

Cat. No.: B104448
CAS No.: 4260-20-2
M. Wt: 315.16 g/mol
InChI Key: NBUSAPJNASSKBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mebroqualone, also known as MBQ, is a quinazolinone-class GABAergic . It primarily targets the β subtype of the GABAa receptor . The GABAa receptor is an ionotropic receptor and ligand-gated ion channel which plays a major role in inhibitory neurotransmission in the brain.

Mode of Action

This compound acts as an agonist at the β subtype of the GABAa receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, this compound’s agonist activity at the GABAa receptor leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic properties .

Biochemical Pathways

This pathway involves the synthesis, release, and breakdown of GABA, the primary inhibitory neurotransmitter in the brain. By acting as an agonist at the GABAa receptor, this compound enhances the inhibitory effects of GABA, leading to increased sedation and hypnosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its sedative and hypnotic properties . By enhancing the inhibitory effects of GABA in the central nervous system, this compound can lead to a decrease in neuronal excitability. This can result in effects such as sedation, relaxation, and hypnosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mebroqualone can be synthesized through the reaction of 2-methyl-3-(2-bromophenyl)-4(3H)-quinazolinone with appropriate reagents. One common method involves the use of phosphorus pentachloride to facilitate the reaction between N-acylanthranilic acid and 2,6-dibromoaniline derivatives . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and maximize output .

Properties

IUPAC Name

3-(2-bromophenyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSAPJNASSKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327105
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4260-20-2
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4260-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebroqualone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004260202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEBROQUALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST66S8F8EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of Mebroqualone and its physicochemical properties?

A1: this compound is a quinazoline derivative. [] While its exact molecular formula and weight are not specified in the provided abstracts, computational studies have been conducted on its structure and properties. [] These studies have explored the impact of substituents on its thermodynamic, electronic, and lipophilic characteristics using density functional theory (DFT) calculations. [] Additionally, molecular electrostatic potential (MEP) mapping has been employed to visualize the effect of substituent modifications on its electrostatic surface features. []

Q2: How does this compound compare to other structurally similar quinazoline derivatives in terms of its properties and potential applications?

A2: this compound shares structural similarities with other quinazoline derivatives like methaqualone, etaqualone, and mecloqualone. [] Research has focused on comparing these compounds based on their calculated thermodynamic quantities, suggesting that halogen substitution might be favorable. [] Further exploration of these structural similarities could provide insights into potential applications, particularly considering the known pharmaceutical relevance of other quinazoline derivatives. []

Q3: Has this compound been found in any forensic investigations, and what information about its potential toxicity is available?

A3: Two fatality cases involving this compound have been reported, highlighting the need for a better understanding of its toxicity. [] In one case, a blood concentration of 10,228 ng/mL was detected following an accidental death involving a house fire, while in another case, a concentration of 115 ng/mL was found in a suicide by train. [] This limited data emphasizes the importance of further research into this compound's potential toxicity and lethal doses.

Q4: Are there any established synthetic routes for the production of this compound?

A4: Yes, researchers have developed a method for the catalytic enantioselective synthesis of this compound and its derivatives. [] This method utilizes a chiral palladium catalyst and sodium borohydride to achieve reductive asymmetric desymmetrization of specific quinazolinone precursors. [] Additionally, a convenient and green synthetic protocol has been developed for producing 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds to which this compound belongs. [] This method involves a multicomponent reaction with isatoic anhydride, an amine, and an orthoester, offering a potentially scalable and environmentally friendly approach to this compound synthesis. []

Q5: Can the axial chirality of this compound be exploited for further chemical synthesis?

A5: Yes, the optically active N-C axially chiral this compound derivatives, synthesized through the aforementioned enantioselective methods, have proven valuable in diastereoselective synthesis. [] For example, reacting alkyl halides with metallo enamines generated from these chiral this compound derivatives proceeds with high diastereoselectivity. [] This approach allows for the preparation of structurally diverse compounds, potentially expanding the applications of this compound as a chiral building block in organic synthesis. []

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